molecular formula C15H9FO2 B5641779 1-benzofuran-2-yl(4-fluorophenyl)methanone CAS No. 27044-77-5

1-benzofuran-2-yl(4-fluorophenyl)methanone

Cat. No. B5641779
CAS RN: 27044-77-5
M. Wt: 240.23 g/mol
InChI Key: SFVGCTLMFVDKTP-UHFFFAOYSA-N
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Description

“1-benzofuran-2-yl(4-fluorophenyl)methanone” is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives, including “1-benzofuran-2-yl(4-fluorophenyl)methanone”, has been achieved through various methods. One such method involves the Knoevenagel condensation . Another method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “1-benzofuran-2-yl(4-fluorophenyl)methanone” is characterized by the presence of a benzofuran ring and a fluorophenyl group .


Chemical Reactions Analysis

Benzofuran derivatives, including “1-benzofuran-2-yl(4-fluorophenyl)methanone”, have been involved in various chemical reactions. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .

Scientific Research Applications

Future Directions

Benzofuran compounds, including “1-benzofuran-2-yl(4-fluorophenyl)methanone”, have potential applications in many aspects due to their biological activities. They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on further understanding their biological activities, developing more efficient synthesis methods, and exploring their potential applications as drugs.

properties

IUPAC Name

1-benzofuran-2-yl-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO2/c16-12-7-5-10(6-8-12)15(17)14-9-11-3-1-2-4-13(11)18-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVGCTLMFVDKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353898
Record name Methanone, 2-benzofuranyl(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, 2-benzofuranyl(4-fluorophenyl)-

CAS RN

27044-77-5
Record name Methanone, 2-benzofuranyl(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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